molecular formula C13H18FN3O B2374513 N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide CAS No. 925189-13-5

N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide

Cat. No. B2374513
CAS RN: 925189-13-5
M. Wt: 251.305
InChI Key: LFWMCJUGCFDBQY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide, also known as FLP-1, is a novel compound that has been developed for scientific research purposes. It belongs to the class of diazepanes and has been found to have potential applications in the field of neuroscience.

Mechanism Of Action

N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to selectively modulate the activity of certain subtypes of GABA-A receptors, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance the extinction of fear memory. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat anxiety and sleep disorders. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to selectively modulate the activity of certain subtypes of GABA-A receptors, which may contribute to its anxiolytic and antidepressant-like effects.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that it has been found to have anxiolytic and antidepressant-like effects in animal models. This makes it a potential candidate for the development of drugs to treat anxiety and depression. Another advantage of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that it selectively modulates the activity of certain subtypes of GABA-A receptors, which may reduce the side effects associated with non-selective GABA-A receptor modulators. One limitation of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on humans.

Future Directions

There are several future directions for research on N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide. One direction is to further investigate its mechanism of action and its effects on GABA-A receptor subtypes. This may lead to the development of more selective GABA-A receptor modulators. Another direction is to investigate the potential of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide as a treatment for anxiety and depression in humans. This will require further preclinical and clinical trials. Finally, there is a need to investigate the potential side effects of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide and its safety profile in humans.

Synthesis Methods

N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4-fluoroaniline with 4-methyl-1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This results in the formation of N-(4-fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide. The product can be purified using column chromatography.

Scientific Research Applications

N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to have potential applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has also been found to enhance the extinction of fear memory, which makes it a potential candidate for the treatment of anxiety disorders. In addition, N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to modulate the activity of GABA receptors, which are important targets for drugs used to treat anxiety and sleep disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-16-7-2-8-17(10-9-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWMCJUGCFDBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide

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